molecular formula C9H11Cl3N4 B1404610 {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride CAS No. 1351612-59-3

{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride

Cat. No. B1404610
M. Wt: 281.6 g/mol
InChI Key: YRNIHZRDBODZNK-UHFFFAOYSA-N
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Description

The compound “{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a 4-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .


Molecular Structure Analysis

The molecular structure of “{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride” would likely involve a 1,2,4-triazole ring attached to a 4-chlorophenyl group via a methylene (-CH2-) bridge .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds containing the 1,2,4-triazole structure, similar to the queried chemical, have been synthesized and evaluated for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and found them to possess good or moderate activities against microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).

Lipase and α-Glucosidase Inhibition

In a study by Bekircan et al. (2015), derivatives of 1,2,4-triazole, structurally similar to the queried compound, were synthesized and screened for their lipase and α-glucosidase inhibition. This suggests potential applications in the development of treatments for conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Evaluation

A study by Kattimani et al. (2013) on novel 1,2,4-triazolin-3-one derivatives, structurally related to the chemical , revealed anticancerous activity against a variety of human tumor cell lines. This highlights the potential of such compounds in the development of anticancer drugs (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Antioxidant Properties

Derivatives of 1,2,4-triazole, similar to the queried compound, have been synthesized and evaluated for their antioxidant properties. Bekircan et al. (2008) found that these compounds exhibited antioxidant and antiradical activities, suggesting potential applications in oxidative stress-related therapeutic areas (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Corrosion Inhibition

Triazole derivatives, including those similar to the queried chemical, have been studied for their corrosion inhibition properties. Chaitra, Mohana, & Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel in acid media, indicating their potential in industrial applications for corrosion protection (Chaitra, Mohana, & Tandon, 2015).

properties

IUPAC Name

[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4.2ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;;/h1-4,6H,5,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNIHZRDBODZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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